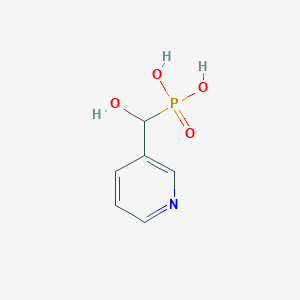

Phosphonic acid, (hydroxy-3-pyridinylmethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphonic acid, (hydroxy-3-pyridinylmethyl)-, is a compound characterized by the presence of a phosphonic acid group attached to a hydroxy-3-pyridinylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acids can be synthesized through various methods, including the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis . Another method involves the direct use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P-C bond .

Industrial Production Methods

Industrial production of phosphonic acids often involves large-scale synthesis using efficient and cost-effective methods. The dealkylation of dialkyl phosphonates and the McKenna procedure are commonly employed due to their reliability and scalability .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (hydroxy-3-pyridinylmethyl)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the phosphonic acid moiety.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized phosphonic acids .

Scientific Research Applications

Phosphonic acid, (hydroxy-3-pyridinylmethyl)-, has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Employed in the design of bioactive compounds and as a ligand in coordination chemistry.

Medicine: Investigated for its potential therapeutic properties, including bone targeting and drug delivery.

Industry: Utilized in the functionalization of surfaces, analytical purposes, and medical imaging.

Mechanism of Action

The mechanism of action of phosphonic acid, (hydroxy-3-pyridinylmethyl)-, involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The compound’s phosphonic acid group can form strong hydrogen bonds, leading to the formation of supramolecular structures . Additionally, the hydroxy-3-pyridinylmethyl moiety can interact with various biological targets, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Phosphoric acid: Contains a phosphorus atom bonded to three oxygen atoms and one carbon atom.

Phosphinic acid: Features a phosphorus atom bonded to two oxygen atoms and one carbon atom.

Difluoro(pyridinyl)methyl phosphonates: Similar structure but with fluorine substituents.

Uniqueness

Phosphonic acid, (hydroxy-3-pyridinylmethyl)-, is unique due to its combination of a phosphonic acid group with a hydroxy-3-pyridinylmethyl moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Phosphonic acids, particularly those with a pyridine moiety like (hydroxy-3-pyridinylmethyl) phosphonic acid , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and enzymatic inhibition properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound (hydroxy-3-pyridinylmethyl) phosphonic acid features a phosphorus atom bonded to a hydroxy group and a pyridine ring. This unique structure contributes to its biological interactions and pharmacological potential. The tetrahedral geometry of the phosphonic acid group allows for effective binding to various biological targets, mimicking the transition states of enzymatic reactions.

Antibacterial Activity

Research indicates that phosphonic acids exhibit notable antibacterial properties. For instance, studies have shown that derivatives of phosphonic acids can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of (Hydroxy-3-pyridinylmethyl) Phosphonic Acid Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 40 µg/mL |

| 2 | E. coli | 62.5 µg/mL |

| 3 | Pseudomonas aeruginosa | 50 µg/mL |

The above table summarizes findings from various studies that demonstrate the efficacy of these compounds against common pathogens. The structural similarity of phosphonic acids to natural substrates enhances their ability to act as enzyme inhibitors.

Anticancer Activity

The anticancer potential of (hydroxy-3-pyridinylmethyl) phosphonic acid has been explored through various in vitro studies. Notably, compounds derived from this structure have shown significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a recent study, derivatives of (hydroxy-3-pyridinylmethyl) phosphonic acid were tested against HeLa cells:

- IC50 Values : The IC50 values ranged from 7 µM to 20 µM , indicating promising cytotoxicity.

- Mechanism : The mechanism involved disruption of the cell membrane and induction of reactive oxygen species (ROS), leading to cell cycle arrest in the S phase.

Enzymatic Inhibition

Phosphonic acids are also known for their role as enzyme inhibitors. They can mimic phosphate groups in biochemical pathways, effectively inhibiting enzymes involved in critical metabolic processes.

Table 2: Enzyme Inhibition by Phosphonic Acid Derivatives

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Tyrosinase | Competitive | 15 µM |

| Acetylcholinesterase | Non-competitive | 25 µM |

This table highlights the inhibitory effects of (hydroxy-3-pyridinylmethyl) phosphonic acid derivatives on key enzymes, showcasing their potential as therapeutic agents in treating conditions such as cancer and neurodegenerative diseases.

Properties

CAS No. |

65128-80-5 |

|---|---|

Molecular Formula |

C6H8NO4P |

Molecular Weight |

189.11 g/mol |

IUPAC Name |

[hydroxy(pyridin-3-yl)methyl]phosphonic acid |

InChI |

InChI=1S/C6H8NO4P/c8-6(12(9,10)11)5-2-1-3-7-4-5/h1-4,6,8H,(H2,9,10,11) |

InChI Key |

MACCAGQSGQFPRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(O)P(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.